molecular formula C18H15BrClN3O2 B2899353 (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223911-74-7

(3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2899353
CAS No.: 1223911-74-7
M. Wt: 420.69
InChI Key: RLMGZWXOUUABHC-UHFFFAOYSA-N
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Description

(3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. The key steps include the formation of the triazole ring and the subsequent functionalization of the aromatic rings. Common reagents used in the synthesis include azides, alkynes, and various halogenating agents. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cycloaddition reactions.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized by employing continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various substituted triazoles and their derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a promising candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its triazole moiety is known to interact with various biological targets, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylphenol
  • 4-Bromo-3-chlorophenol
  • 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

Uniqueness

Compared to similar compounds, (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate stands out due to its unique combination of functional groups. The presence of both bromine and chlorine atoms, along with the triazole ring, provides a distinct set of chemical properties that can be exploited for various applications.

Biological Activity

The compound (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate belongs to the class of triazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate
  • Molecular Formula : C18H15BrClN3O2
  • Molecular Weight : 396.68 g/mol

The biological activity of triazole compounds is often attributed to their ability to interact with various biological targets. The triazole ring in this compound plays a crucial role in its mechanism of action:

  • Enzyme Inhibition : The triazole moiety has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission and cognitive functions .
  • Antiproliferative Activity : Studies have indicated that triazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to cell cycle arrest and reduced cell migration .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including HCT116 and MCF-7, with IC50 values indicating potent antiproliferative activity .
  • Mechanisms : The anticancer effects are mediated through apoptosis induction and inhibition of key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties:

  • Broad Spectrum : They exhibit activity against a variety of pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Other Biological Activities

The compound may also possess:

Research Findings and Case Studies

A review of literature reveals significant findings regarding the biological activity of triazole derivatives:

StudyFindings
Wei et al. (2019)Demonstrated that triazole compounds induced apoptosis in cancer cells via mitochondrial pathways.
Yu et al. (2020)Reported enhanced anticancer activity under hypoxic conditions with specific triazole hybrids showing IC50 values as low as 0.01 µM against HT-29 cells.
PMC Article (2023)Discussed the broad-spectrum antimicrobial properties of 1,2,3-triazoles, highlighting their potential in treating infectious diseases .

Properties

IUPAC Name

(3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3O2/c1-11-8-15(6-7-16(11)19)23-12(2)17(21-22-23)18(24)25-10-13-4-3-5-14(20)9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMGZWXOUUABHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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